molecular formula C18H24FN3O2 B5525067 (1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol

(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol

Cat. No.: B5525067
M. Wt: 333.4 g/mol
InChI Key: XNHVFBSFMNCWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol is a useful research compound. Its molecular formula is C18H24FN3O2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.18525518 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Sensing Applications

  • Aniline Sensing: Novel thiophene substituted 1,3,4-oxadiazole derivatives have been studied for fluorescence quenching by aniline, suggesting potential applications in aniline sensing through fluorescence quenching methods. These studies indicate the compounds' promising role in detecting aniline via fluorescence quenching, hinting at their use in environmental monitoring and safety applications (L. Naik, I. Khazi, G. Malimath, 2018).

Synthetic Routes and Chemical Reactions

  • Photoreactions: Research on the photochemical behavior of 1,2,4-oxadiazole derivatives in methanol under UV irradiation has explored their potential in synthetic chemistry, including mechanisms of ring photoisomerization and formation of open chain products. This highlights their significance in studying photoreactions and developing new synthetic pathways (S. Buscemi, M. G. Cicero, N. Vivona, T. Caronna, 1988).

Advanced Material Applications

  • Delayed Luminescence in OLEDs: A study on carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles compared to their 2,5-diphenyl analogues found these compounds exhibit delayed luminescence with potential applications in organic light-emitting diodes (OLEDs). This research contributes to the development of materials with improved efficiency and stability for OLED applications (Matthew W. Cooper et al., 2022).

Environmental Sensing and Remediation

  • Herbicide Detection in Water: Techniques have been developed for the detection of herbicides like dimethenamid and flufenacet and their degradates in natural water, employing methods like solid-phase extraction and mass spectrometry. This underscores the role of 1,3,4-oxadiazole derivatives in environmental analysis, particularly in tracking agricultural chemical residues in water bodies (L. Zimmerman, R. Schneider, E. Thurman, 2002).

Properties

IUPAC Name

[1-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-propylpiperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-2-7-18(13-23)8-4-9-22(12-18)11-16-20-21-17(24-16)14-5-3-6-15(19)10-14/h3,5-6,10,23H,2,4,7-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHVFBSFMNCWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN(C1)CC2=NN=C(O2)C3=CC(=CC=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.